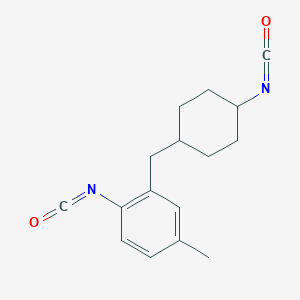

2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate: is an organic compound that belongs to the class of isocyanates. Isocyanates are characterized by the functional group -N=C=O. This compound is particularly notable for its use in the production of polyurethanes, which are widely used in various industrial applications due to their versatility and mechanical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate typically involves the reaction of corresponding amines with phosgene. The general reaction can be represented as: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ] This reaction proceeds via the formation of a carbamoyl chloride intermediate.

Industrial Production Methods: In industrial settings, the production of isocyanates often involves the use of phosgene, which is a highly toxic and reactive compound. Special precautions and safety measures are required to handle phosgene safely. Alternative methods, such as the use of oxalyl chloride, have been explored to mitigate the risks associated with phosgene.

Analyse Des Réactions Chimiques

Types of Reactions:

-

Addition Reactions: Isocyanates readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively. [ \text{ROH} + \text{RNCO} \rightarrow \text{ROC(O)NHR} ] [ \text{RNH}_2 + \text{RNCO} \rightarrow \text{RNHCONHR} ]

-

Hydrolysis: Isocyanates react with water to form amines and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]

Common Reagents and Conditions:

Alcohols and Amines: These nucleophiles are commonly used in reactions with isocyanates to form urethanes and ureas.

Water: Hydrolysis of isocyanates is a common reaction that produces amines and carbon dioxide.

Major Products:

Urethanes: Formed from the reaction of isocyanates with alcohols.

Ureas: Formed from the reaction of isocyanates with amines.

Amines and Carbon Dioxide: Formed from the hydrolysis of isocyanates.

Applications De Recherche Scientifique

Chemistry: 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is used in the synthesis of polyurethanes, which are essential materials in the production of foams, elastomers, and coatings.

Biology and Medicine: Isocyanates are used in the development of biomedical materials, such as biocompatible foams and coatings for medical devices.

Industry: The compound is widely used in the production of polyurethane foams, which are utilized in insulation, cushioning, and packaging applications. It is also used in the manufacture of adhesives, sealants, and elastomers.

Mécanisme D'action

The reactivity of 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is primarily due to the electrophilic nature of the isocyanate group (-N=C=O). This group readily reacts with nucleophiles, such as alcohols and amines, to form stable urethane and urea linkages. The formation of these linkages is the basis for the production of polyurethanes, which exhibit excellent mechanical properties and chemical resistance.

Comparaison Avec Des Composés Similaires

4,4’-Methylenebis(cyclohexyl isocyanate): This compound is also used in the production of polyurethanes and shares similar reactivity with 2-((4-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate.

Toluene Diisocyanate (TDI): Another widely used isocyanate in the production of polyurethanes, known for its high reactivity and versatility.

Uniqueness: this compound is unique due to its specific structure, which imparts distinct mechanical properties to the polyurethanes produced from it. The presence of the cyclohexyl and tolyl groups in its structure contributes to the stability and performance of the resulting polymers.

Propriétés

Numéro CAS |

92612-63-0 |

|---|---|

Formule moléculaire |

C16H18N2O2 |

Poids moléculaire |

270.33 g/mol |

Nom IUPAC |

1-isocyanato-2-[(4-isocyanatocyclohexyl)methyl]-4-methylbenzene |

InChI |

InChI=1S/C16H18N2O2/c1-12-2-7-16(18-11-20)14(8-12)9-13-3-5-15(6-4-13)17-10-19/h2,7-8,13,15H,3-6,9H2,1H3 |

Clé InChI |

YJEOUNRXNGWUTL-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)N=C=O)CC2CCC(CC2)N=C=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.